molecular formula C20H16O6 B15169093 Dimethyl 4,4'-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate CAS No. 647846-52-4

Dimethyl 4,4'-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate

Cat. No.: B15169093
CAS No.: 647846-52-4
M. Wt: 352.3 g/mol
InChI Key: UIAWGJCIRJTMQU-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two ester groups attached to a central but-2-ene-1,4-diyl moiety, which is further connected to two benzene rings. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate typically involves the esterification of 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. The industrial process may also include purification steps such as distillation and recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The benzene rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism by which Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate exerts its effects involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The central but-2-ene-1,4-diyl moiety can also interact with various enzymes and proteins, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4,4’-(propane-1,3-diylbis(oxy))dibenzoate
  • Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate
  • Dimethyl 4,4’-(1,2-ethynediyl)dibenzoate

Uniqueness

Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

647846-52-4

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

methyl 4-[4-(4-methoxycarbonylphenyl)-4-oxobut-2-enoyl]benzoate

InChI

InChI=1S/C20H16O6/c1-25-19(23)15-7-3-13(4-8-15)17(21)11-12-18(22)14-5-9-16(10-6-14)20(24)26-2/h3-12H,1-2H3

InChI Key

UIAWGJCIRJTMQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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